molecular formula C12H15F3N2O B2676825 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2195810-93-4

2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine

Cat. No.: B2676825
CAS No.: 2195810-93-4
M. Wt: 260.26
InChI Key: CNCBDSVZMJSXJM-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes a piperidine ring and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The piperidine ring can act as a pharmacophore, interacting with various receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline

Uniqueness

2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-17-6-3-10(4-7-17)18-11-8-9(2-5-16-11)12(13,14)15/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCBDSVZMJSXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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